(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid: A Technical Guide for Advanced Synthesis
(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid: A Technical Guide for Advanced Synthesis
Abstract
(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid, identified by CAS Number 433199-31-0, is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing ethoxycarbonyl group and an electron-donating methoxy group, allows for nuanced reactivity and strategic bond formation. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and a comprehensive overview of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds.
Chemical Identity and Physicochemical Properties
(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is a stable, solid organic compound. The presence of the boronic acid moiety makes it a cornerstone reagent for palladium-catalyzed cross-coupling reactions, while the ester and ether functionalities provide sites for further chemical modification and influence the electronic properties of the aromatic ring.
| Property | Value | Source |
| CAS Number | 433199-31-0 | N/A |
| Molecular Formula | C10H13BO5 | [1] |
| Molecular Weight | 224.02 g/mol | [1] |
| IUPAC Name | (3-(ethoxycarbonyl)-4-methoxyphenyl)boronic acid | N/A |
| Synonyms | 3-Carboxy-4-methoxyphenylboronic acid ethyl ester | N/A |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | Not precisely defined, boronic acids often dehydrate upon heating. | N/A |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMF. | [2] |
Synthesis and Purification
The synthesis of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is typically achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. This approach leverages the directing capabilities of the methoxy group to achieve regioselective functionalization of the aromatic ring.
Synthetic Pathway Overview
The process begins with a commercially available starting material, ethyl 4-methoxybenzoate. The methoxy group directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position (C3). The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Finally, acidic workup hydrolyzes the ester to yield the desired boronic acid.
Caption: Synthesis of the target boronic acid via directed ortho-metalation.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-methoxybenzoate
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate (B(O-iPr)3)
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Hydrochloric acid (1 M)
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with ethyl 4-methoxybenzoate (1.0 eq) and anhydrous THF.
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Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
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Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 2 hours at this temperature and then allowed to warm to room temperature overnight.
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Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes.
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Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent like hexanes to afford the pure (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The boronic acid must first be activated by a base to form a more nucleophilic boronate species. This activation facilitates the transmetalation step, where the aryl group is transferred from boron to the palladium center.[4] The presence of both electron-donating (-OMe) and electron-withdrawing (-COOEt) groups on the boronic acid can influence the rate and efficiency of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki Coupling Protocol
This protocol describes a general procedure for the coupling of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
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(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid (1.2 eq)
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Aryl bromide (1.0 eq)
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Palladium(II) acetate (Pd(OAc)2) (2 mol%)
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Triphenylphosphine (PPh3) (8 mol%) or other suitable phosphine ligand.[3]
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Potassium carbonate (K2CO3) (2.0 eq)
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Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)
Procedure:
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Reaction Setup: To a reaction vessel, add the aryl bromide, (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Degas the chosen solvent (e.g., by bubbling nitrogen through it for 20-30 minutes) and add it to the reaction vessel.
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Reaction Conditions: Heat the mixture under a nitrogen atmosphere to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
This reaction is a cornerstone in constructing complex molecules, including those with potential applications in pharmaceuticals and materials science.[5][6]
Handling, Storage, and Safety
Like most boronic acids, (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[7]
It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Under these conditions, it is stable for extended periods.
Conclusion
(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is a valuable and versatile reagent for synthetic organic chemists. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the construction of complex biaryl scaffolds. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to successfully incorporate this building block into their synthetic strategies, paving the way for innovations in drug discovery and materials science.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Google Scholar.
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Available at: [Link]
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Szychowski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Dalmas, F. R., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova. Available at: [Link]
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4-Ethoxycarbonylphenylboronic acid. (n.d.). PubChem. Available at: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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